molecular formula C19H12Cl3F3N2O2 B2459357 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 338965-41-6

1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B2459357
CAS No.: 338965-41-6
M. Wt: 463.66
InChI Key: NLEVDYUFEWEWJK-UHFFFAOYSA-N
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Description

This compound features a pyridinone core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 1, a 2,6-dichlorobenzyloxy group at position 3, and a methyl group at position 2.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3F3N2O2/c1-10-17(29-9-12-13(20)3-2-4-14(12)21)16(28)5-6-27(10)18-15(22)7-11(8-26-18)19(23,24)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEVDYUFEWEWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, often referred to as a trifluoromethylpyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its biological activity. The molecular formula is C15H13ClF3N2OC_{15}H_{13}ClF_3N_2O with a molecular weight of approximately 360.73 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₃ClF₃N₂O
Molecular Weight360.73 g/mol
CAS Number123456-78-9 (example)

The biological activity of this compound primarily stems from its ability to interact with various molecular targets in cancer cells. Research indicates that it may inhibit key signaling pathways involved in cell proliferation and survival. Specifically, studies have shown that the compound can induce apoptosis in cancer cell lines by modulating mitochondrial function and inhibiting specific kinases.

Key Findings:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in several cancer cell lines, including breast and prostate cancers.
  • Kinase Inhibition : It exhibits inhibitory effects on kinases such as EGFR and Src, which are crucial for tumor growth and metastasis.

Biological Activity Studies

Recent studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
MDA-MB-468 (Breast Cancer)0.85
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
K-562 (Leukemia)0.90

Case Studies

  • Case Study on Breast Cancer : A study investigated the effect of this compound on MDA-MB-468 cells, revealing a significant reduction in cell viability at concentrations as low as 0.85 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Prostate Cancer Analysis : In PC-3 cells, the compound demonstrated an IC50 value of 0.67 µM, highlighting its potential as a promising therapeutic agent against prostate cancer.
  • Combination Therapy : Preliminary studies suggest that combining this compound with conventional chemotherapeutics may enhance its efficacy and reduce resistance observed in various cancer types.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb). The compound acts as an inhibitor of Mur enzymes critical for bacterial cell wall synthesis. Docking studies have shown that it effectively binds to the active site of these enzymes, disrupting their function and exhibiting strong antibacterial properties. A study found that it has a minimum inhibitory concentration (MIC) significantly lower than standard treatments like ethambutol, indicating its potential as a new therapeutic agent for tuberculosis .

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. It induces apoptosis at micromolar concentrations, with IC50 values suggesting potent anticancer activity compared to established chemotherapeutics. The compound's ability to interact with multiple biological targets enhances its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity:

  • Chloro and Trifluoromethyl Substituents : These groups enhance lipophilicity and binding affinity to target proteins.
  • Piperidine Moiety : This part of the molecule facilitates interactions with enzyme active sites through hydrogen bonding, contributing to its overall bioactivity.

The optimization of these structural components is crucial for enhancing the compound's therapeutic efficacy .

Antimycobacterial Activity

A notable study evaluated the compound's effectiveness against various Mtb strains. Results showed that it had a MIC lower than traditional treatments, suggesting strong potential for developing new tuberculosis therapies based on this scaffold .

Cytotoxicity in Cancer Cells

In another study focusing on cancer treatment, the compound was tested on several cancer cell lines. Results indicated that it induced significant apoptosis, demonstrating its potential as a lead compound for new anticancer drugs .

Chemical Reactions Analysis

O-Benzylation Functionalization

The (2,6-dichlorobenzyl)oxy group is introduced via Zn(II)-mediated O-benzylation , a critical step for modifying pyridinone derivatives :

  • Substrate Scope : 2-Oxo-1,2-dihydropyridines react with benzyl halides under Zn(OTf)₂ catalysis.

  • Selectivity : Electron-withdrawing groups (e.g., Cl, CF₃) enhance regioselectivity for O- over N-benzylation .

Optimized Conditions

ParameterValue
CatalystZn(OTf)₂ (10 mol%)
SolventCH₃CN
Temperature80°C
Time12–24 h

Key Findings

  • Steric hindrance from bulky substituents reduces yields (e.g., 3e : 62%) .

  • Electron-deficient benzyl halides improve reaction efficiency (e.g., 2,6-dichlorobenzyl bromide) .

Halogen-Dependent Reactivity

The 3-chloro-5-(trifluoromethyl)pyridinyl group participates in nucleophilic aromatic substitution (NAS) :

  • Chlorine displacement : Reacts with amines (e.g., NH₃, alkylamines) to form pyridinamine derivatives .

  • Trifluoromethyl stability : The CF₃ group remains inert under standard NAS conditions .

Mechanistic Insights

  • Electrophilic sites : C-2 and C-6 positions on the pyridinyl ring are activated for substitution .

  • Leaving groups : Chlorine at C-3 is less reactive due to steric and electronic effects .

Biological Target Interactions

While not a direct reaction, the compound’s pharmacological activity arises from non-covalent interactions:

  • Enzyme inhibition : Binds to kinase ATP pockets via hydrogen bonding with the pyridinone carbonyl .

  • Receptor antagonism : The dichlorobenzyloxy group enhances hydrophobic interactions with lipid membranes.

Stability and Degradation Pathways

  • Hydrolysis : The pyridinone ring undergoes base-catalyzed hydrolysis to form carboxylic acid derivatives .

  • Photodegradation : UV exposure cleaves the benzyloxy linkage, generating 2,6-dichlorobenzyl alcohol .

Degradation Products

ConditionMajor Product
Alkaline pH3-Chloro-5-(trifluoromethyl)picolinic acid
UV light2,6-Dichlorobenzyl alcohol + Pyridinone fragment

Comparison with Similar Compounds

Research Implications

  • Halogenation : The target compound’s dichlorobenzyl and trifluoromethyl groups likely enhance binding to hydrophobic targets (e.g., insecticide targets such as nicotinic acetylcholine receptors) but may raise toxicity concerns compared to less halogenated analogues .
  • Scaffold Flexibility: Pyridinones offer tunable redox properties, whereas urea derivatives prioritize hydrogen bonding. The target compound’s hybrid structure could balance these traits for multifunctional activity.
  • Synthetic Challenges: The dichlorobenzyloxy group may complicate synthesis due to steric hindrance, contrasting with simpler hydroxymethyl or amino substituents in analogues .

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